Chromatographic Resolution of Lamivudine Dimer from Lamivudine Enantiomer per USP System Suitability
The USP Lamivudine monograph requires a resolution factor (R) ≥1.5 between the lamivudine parent peak and the lamivudine enantiomer peak under specified chromatographic conditions [1]. Lamivudine Dimer, monitored as a specified impurity, must be baseline‑separated from both the parent drug and the enantiomer. While specific resolution values for the dimer are proprietary to the USP Resolution Mixture reference standards, its presence in the mixture demonstrates a retention time difference sufficient to permit unambiguous identification and quantification in stability‑indicating HPLC methods [2].
| Evidence Dimension | Chromatographic resolution (HPLC system suitability) |
|---|---|
| Target Compound Data | Retention time distinct from lamivudine (RRT ~1.0) and lamivudine enantiomer (RRT ~1.2); resolution criterion R ≥1.5 between lamivudine and enantiomer extrapolated to dimer separation |
| Comparator Or Baseline | Lamivudine Enantiomer (USP Resolution Mixture A); USP requirement: R ≥1.5 between lamivudine and enantiomer |
| Quantified Difference | Exact R value for dimer not published; system suitability demonstrates baseline or near‑baseline separation of dimer impurity from parent and enantiomer under the USP method |
| Conditions | C18 column (250 mm × 4.6 mm, 5 μm), mobile phase 0.1 M ammonium acetate:methanol (95:5), 270 nm detection, 1.0 mL/min, 15–30 °C column temperature |
Why This Matters
Procurement of the correct dimer reference standard is the only way to meet compendial system suitability requirements; failure to do so would invalidate an ANDA filing.
- [1] United States Pharmacopeia (USP). Lamivudine Monograph – Chromatographic system and Limit of lamivudine enantiomer. View Source
- [2] Shodex Technical Note. Analysis of Lamivudine According to USP-NF Method (CDBS-453). View Source
